Methafurylene

Description

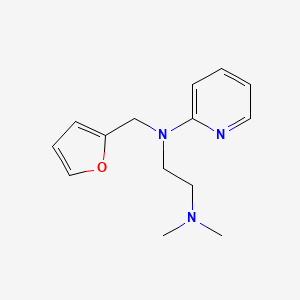

Structure

3D Structure

Properties

IUPAC Name |

N'-(furan-2-ylmethyl)-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-16(2)9-10-17(12-13-6-5-11-18-13)14-7-3-4-8-15-14/h3-8,11H,9-10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQHAHRMUPOTQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=CO1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020816 | |

| Record name | Methafurylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-06-6 | |

| Record name | N1-(2-Furanylmethyl)-N2,N2-dimethyl-N1-2-pyridinyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methafurylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methafurylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methafurylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHAFURYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU5BZT118T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Early Pharmacological and Structure Activity Relationship Investigations of Methafurylene

Historical Perspectives on the Initial Characterization of Methafurylene.

Methafurylene, chemically known as N-(2-Furylmethyl)-N′,N′-dimethyl-N-pyridin-2-ylethane-1,2-diamine, was characterized during early pharmacological research. Its initial properties were detailed in a significant publication from August 1950 by Orcutt and Prytherch, which specifically focused on the antihistaminic attributes of Methafurylene fumarate. acs.org The compound is identified as both an antihistamine and an anticholinergic agent. nih.gov

Elucidation of Early Defined Biological Activities of Methafurylene.

The primary focus of early investigations into Methafurylene's biological activities centered on its antihistaminic properties. acs.org The 1950 study by Orcutt and Prytherch specifically explored these effects, laying the groundwork for understanding its interaction with histamine (B1213489) pathways. acs.org

Fundamental Structure-Activity Relationship (SAR) Studies of Methafurylene and Related Chemical Scaffolds.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to establish the correlation between a molecule's chemical structure and its biological activity. nih.govwikipedia.orguni.lu This analytical approach helps identify specific structural features that influence a compound's therapeutic effect or potency. nih.govctdbase.org

Early SAR investigations involving Methafurylene included examining the impact of structural modifications on its antihistaminic properties. For instance, the initial research by Orcutt and Prytherch explored the antihistaminic characteristics of Methafurylene fumarate, as well as its 5-chloro and 5-bromo derivatives. acs.org This comparative analysis aimed to understand how halogen substitutions on the furan (B31954) ring might alter the compound's activity.

Comparative Analysis of Methafurylene with Pyrilamine and Other Structural Analogues.

Methafurylene shares structural similarities with other antihistamines, particularly first-generation compounds derived from ethylenediamine (B42938). A notable analogue is Pyrilamine, also known as Mepyramine, which is a first-generation antihistamine that acts as an inverse agonist at the H1 receptor. Pyrilamine is also an ethylenediamine derivative. Other related structural analogues include Methapyrilene (B1676370), Methaphenilene, and Thenyldiamine. nih.gov

Comparative studies have provided crucial insights into the differential biological effects among these analogues. A study evaluating Methapyrilene, Methaphenilene, Methafurylene, Thenyldiamine, and Chlorothen in rats revealed distinct outcomes, particularly concerning hepatic effects.

Comparative Effects of Methafurylene and Analogues on Liver and DNA Methylation

| Compound | Histopathological Changes in Liver (e.g., bile duct hyperplasia, focal cellular change) | Elevation in S-adenosylmethionine to S-adenosylhomocysteine Ratio | Increase in Liver DNA Methylation |

| Methapyrilene | Present and notable | Early and persistent (2.8 times control levels at 34 weeks) | Significant increase at 20 and 34 weeks |

| Methafurylene | Absent | Did not produce so high a ratio or alter ratio as early | Absent |

| Methaphenilene | Absent | Did not produce so high a ratio or alter ratio as early | Absent |

| Thenyldiamine | Absent | Did not produce so high a ratio or alter ratio as early | Absent |

| Chlorothen | Absent | Did not produce so high a ratio or alter ratio as early | Absent |

This comparative analysis highlights that, unlike Methapyrilene, Methafurylene and its other analogues did not induce significant histopathological changes in the liver, nor did they lead to a marked increase in the S-adenosylmethionine to S-adenosylhomocysteine ratio or liver DNA methylation. This distinction is a critical SAR finding, suggesting that structural variations among these ethylenediamine derivatives, such as the furan ring in Methafurylene versus the thiophene (B33073) ring in Methapyrilene, contribute to differing toxicological profiles. The thiophene ring of Methapyrilene has been identified as a bioactivation-dependent hepatic toxicophore.

Advanced Methodologies in Biological Activity Profiling of Methafurylene

Utilization of Diverse In Vivo Models for Comprehensive Biological Response Assessment of Methafurylene.

The primary in vivo research available for Methafurylene focuses on its long-term carcinogenicity. A key study conducted in F344 rats provides significant insight into this aspect of its biological response profile.

Long-Term Carcinogenicity Study in F344 Rats

In a comprehensive study investigating the carcinogenic potential of several analogues of methapyrilene (B1676370), Methafurylene was administered to male and female F344 rats over a prolonged period. The findings from this research indicated that, under the conditions of the study, Methafurylene did not lead to an increased incidence of liver neoplasms. This was a notable outcome, particularly in contrast to the known hepatocarcinogenic effects of methapyrilene.

| In Vivo Study: Carcinogenicity Assessment of Methafurylene in F344 Rats | |

| Animal Model | F344 Rats |

| Observation | No significant increase in the incidence of liver neoplasms was observed following long-term administration. |

| Conclusion | Under the specific conditions of the study, Methafurylene did not exhibit carcinogenic activity in the liver of F344 rats. |

While this study provides valuable information on the lack of carcinogenic effects in this specific model, a truly comprehensive assessment of the in vivo biological response would necessitate a wider array of studies. Data from in vivo models designed to evaluate effects on the central nervous system (such as sedation or cognitive function), the cardiovascular system, and other organ systems are not available in the public domain. This lack of diverse in vivo data precludes a more extensive discussion and the creation of further data tables on the broader biological responses to Methafurylene.

Mechanistic Research on Methafurylene S Molecular and Cellular Interactions

Investigations into Ligand-Receptor Binding Dynamics and Selectivity Profiles of Methafurylene.

As an antihistamine and anticholinergic agent, Methafurylene is understood to interact with specific receptors, primarily histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors. wikipedia.orgiiab.me Ligand-receptor binding dynamics, encompassing parameters such as association rate (k_on), dissociation rate (k_off), and residence time, are crucial for understanding a compound's pharmacological action and duration of effect. nih.govarxiv.orgvanderbilt.edu Selectivity profiles describe a ligand's preference for binding to a particular receptor over others, which influences its specificity and potential off-target effects. vanderbilt.edu While Methafurylene's classification implies these receptor interactions, detailed quantitative data on its precise ligand-receptor binding dynamics and comprehensive selectivity profiles across a broad spectrum of receptors are not extensively documented in the available scientific literature.

Analysis of Cellular Pathway Modulation and Signal Transduction Cascades Influenced by Methafurylene.

Cellular pathway modulation involves the alteration of biochemical processes within cells, often through signal transduction cascades. libretexts.org Signal transduction is a complex series of molecular events that convert extracellular signals into intracellular responses, frequently involving protein phosphorylations catalyzed by protein kinases. libretexts.orgpressbooks.pubnih.govarxiv.org Given Methafurylene's known antihistaminic and anticholinergic activities, it is theoretically expected to influence downstream signaling pathways associated with histamine H1 and muscarinic receptor activation, such as those involving G-proteins, cyclic AMP (cAMP), and the inositol (B14025) triphosphate (IP3)/diacylglycerol (DAG) pathway. libretexts.org However, specific, detailed research findings directly analyzing the broad scope of cellular pathway modulation and signal transduction cascades influenced by Methafurylene itself are not widely reported in the provided scientific literature. Studies have more often focused on comparative analyses with its analogs, particularly Methapyrilene (B1676370), to highlight differences in their mechanistic effects.

Toxicological and Carcinogenicity Research on Methafurylene and Its Analogues

Methodologies for Assessing Genotoxicity and Mutagenicity Potential of Methafurylene in Experimental Systems.

The genotoxic and mutagenic potential of chemical compounds, including Methafurylene, is typically assessed using a variety of experimental systems. A widely employed method is the Ames test, which utilizes Salmonella typhimurium strains to detect point mutations induced by a substance wikipedia.orgctdbase.orgwikipedia.orgnih.govwikipedia.orguni.lu.

In studies specifically investigating Methafurylene, it was tested for reverse mutation in Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538 wikipedia.org. These tests were conducted both with and without metabolic activation (S9 fraction) wikipedia.org. The results consistently indicated no mutagenicity for Methafurylene under these experimental conditions wikipedia.org. Furthermore, data from the Carcinogenic Potency Database (CPDB) also support the classification of Methafurylene as non-mutagenic in the Salmonella assay iiab.me.

Table 1: Genotoxicity (Mutagenicity) Assessment of Methafurylene in Salmonella typhimurium

| Test System | Strains Tested | Metabolic Activation (S9) | Mutagenicity Result | Reference |

| Salmonella typhimurium Reverse Mutation Assay | TA98, TA100, TA1535, TA1537, TA1538 | Absent (-S9) | No | wikipedia.org |

| Salmonella typhimurium Reverse Mutation Assay | TA98, TA100, TA1535, TA1537, TA1538 | Present (+S9) | No | wikipedia.org |

Comparative Carcinogenicity Investigations of Methafurylene Against Chemically Related Amines and Amides.

Comparative carcinogenicity investigations are crucial for understanding how subtle structural differences among related compounds can influence their carcinogenic potential. Methafurylene is structurally similar to several other antihistamines, including methapyrilene (B1676370), thenyldiamine, chlorothen, and methaphenilene.

A significant study involved administering these four antihistaminic drugs, including Methafurylene, to comparable groups of male and female F344 rats in their drinking water over a substantial portion of their lifetime (80-108 weeks). The concentrations used were 0.1% or 0.05%, with total doses comparable to those of methapyrilene, which is known to induce a 100% incidence of liver neoplasms in rats.

Despite the high incidence of liver neoplasms observed with methapyrilene, no increase in the incidence of liver neoplasms was observed after treatment with Methafurylene, thenyldiamine, chlorothen, or methaphenilene. This finding suggests that Methafurylene was not carcinogenic under the conditions of this study. The research concluded that the property of inducing liver neoplasms in rats was confined to the intact methapyrilene molecule. This is further supported by the Carcinogenic Potency Database, which lists Methafurylene as having no positive carcinogenicity findings iiab.me.

Table 2: Comparative Carcinogenicity in F344 Rats

| Compound | Structural Class | Liver Neoplasm Incidence (F344 Rats) | Carcinogenicity Conclusion (Study Conditions) | Reference |

| Methapyrilene | Antihistamine (Thiophene) | 100% | Carcinogenic | |

| Methafurylene | Antihistamine (Furan) | No increase | Not Carcinogenic | |

| Thenyldiamine | Antihistamine (Thiophene) | No increase | Not Carcinogenic | |

| Chlorothen | Antihistamine (Thiophene) | No increase | Not Carcinogenic | |

| Methaphenilene | Antihistamine (Thiophene) | No increase | Not Carcinogenic |

Elucidation of Molecular Mechanisms Underlying Differential Carcinogenic Potentials Among Methafurylene and its Structural Analogues.

The observed differential carcinogenic potentials between Methafurylene and its structural analogues, particularly methapyrilene, are primarily attributed to distinct molecular mechanisms related to their chemical structures. A key difference lies in Methafurylene possessing a furan (B31954) ring, while methapyrilene contains a thiophene (B33073) ring acs.orgnih.gov.

Research indicates that the toxicity and carcinogenicity of methapyrilene in rats are linked to the bioactivation of its thiophene toxicophore, leading to the formation of reactive metabolites. Specifically, cytochrome P450-mediated oxidation of the thiophene ring can generate electrophilic intermediates that contribute to toxic events. Studies have shown that analogs of methapyrilene with phenyl and p-methoxyphenyl rings exhibited significantly less hepatocytotoxicity than methapyrilene itself. The non-carcinogenicity of Methafurylene, as demonstrated in comparative studies, suggests that its furan ring does not undergo the same bioactivation pathway or forms less reactive intermediates compared to the thiophene ring of methapyrilene.

Generally, aromatic amines and amides can undergo P450-catalyzed oxidation at the nitrogen atom, leading to the formation of N-hydroxylamines. These N-hydroxylamines have the potential to undergo N–O bond heterolysis, producing reactive nitrenium ions that can interact with nucleobases in DNA, thereby inducing genotoxicity. The absence of carcinogenic effects for Methafurylene implies that it either does not form such reactive intermediates to a significant extent, or that any such intermediates are efficiently detoxified, preventing DNA adduction and subsequent tumor formation.

Research into the Role of Nitrosation Products in Modulating the Toxicological Profile of Methafurylene.

The potential for chemical compounds to form N-nitroso compounds (NOCs) through nitrosation, particularly in the presence of nitrite, is a significant area of toxicological research, as many NOCs are potent carcinogens. Tertiary amines, such as Methafurylene, can react with nitrosating agents to generate NOCs, with the rate and nature of these processes being dependent on the amine's structure.

Specific studies have investigated the mutagenicity of Methafurylene after nitrosation. An OEHHA document explicitly states that Methafurylene, classified as a tertiary amine and cyclic aromatic amine, was tested for reverse mutation in Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537, TA1538) following nitrosation wikipedia.org. The results showed no mutagenicity, both in the absence and presence of S9 metabolic activation wikipedia.org. This indicates that the nitrosation products of Methafurylene did not induce mutations in this bacterial assay.

Another study examining the mutagenicity of selected antihistamines and their nitrosation products found that while the nitrosation products of some compounds were mutagenic, Methapyrilene and four structurally related antihistamines (which would include Methafurylene) were not mutagenic when tested alone ctdbase.org. The abstract of this study does not list Methafurylene among the compounds whose nitrosation products were found to be mutagenic, which is consistent with the direct findings reported in the OEHHA document wikipedia.orgctdbase.org.

Table 3: Mutagenicity of Methafurylene and its Nitrosation Products

| Compound | Condition | Mutagenicity Result (S. typhimurium) | Reference |

| Methafurylene | Alone | No | wikipedia.orgctdbase.org |

| Methafurylene | After Nitrosation | No | wikipedia.org |

Computational Chemistry and in Silico Modeling in Methafurylene Research

Application of Chemoinformatic Approaches for Predicting Structure-Function Relationships of Methafurylene.

Chemoinformatics is an interdisciplinary field that applies computational and informational techniques to solve chemical problems, particularly in drug discovery and understanding chemical properties researchgate.netgithub.iolmu.de. For Methafurylene, chemoinformatic approaches would be instrumental in predicting its structure-function relationships, which are crucial for understanding how its molecular architecture dictates its biological activities.

A primary application involves Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models establish mathematical correlations between a compound's chemical structure (represented by molecular descriptors) and its biological activity or physicochemical properties marquette.eduresearchgate.netsemanticscholar.org. For Methafurylene, this would involve:

Descriptor Generation: Calculating a wide array of molecular descriptors from Methafurylene's 2D and 3D chemical structure. These descriptors can include physicochemical properties (e.g., logP, molecular weight, polar surface area), topological indices, electronic properties, and conformational parameters researchgate.netsemanticscholar.orgresearchgate.net.

Model Building: Using statistical and machine learning techniques (e.g., multiple linear regression, partial least squares, support vector machines, neural networks) to build predictive models. These models would correlate Methafurylene's descriptors with known experimental data (e.g., antihistaminic potency, anticholinergic activity, or other observed effects) researchgate.netnih.gov.

Prediction and Interpretation: Once validated, these QSAR models could predict the activity of Methafurylene or its hypothetical derivatives, offering insights into which structural features are critical for its observed functions. For instance, specific substructures or arrangements of atoms within Methafurylene might be identified as "pharmacophores" responsible for its antihistaminic action nih.gov.

Illustrative Table 1: Hypothetical Chemoinformatic Descriptors and Predicted Activity for Methafurylene

| Descriptor Type | Descriptor Name | Value for Methafurylene (Hypothetical) | Relevance to Function |

| Physicochemical | LogP (octanol-water partition coefficient) | 2.85 | Membrane permeability, bioavailability |

| Topological | TPSA (Topological Polar Surface Area) | 58.3 Ų | Cell penetration, drug absorption |

| Electronic | HOMO-LUMO Gap | 4.5 eV | Chemical reactivity, stability |

| Structural Feature | Number of H-bond Acceptors | 4 | Receptor binding, solubility |

| Predicted Activity | Antihistaminic Potency (pIC50) | 7.2 | Strength of H1 receptor antagonism |

This table illustrates the type of data that chemoinformatic analyses would generate, linking specific molecular features of Methafurylene to its predicted functional attributes.

Development and Validation of Predictive Models for Biological Activities and Toxicological Endpoints of Methafurylene.

Predictive modeling in computational toxicology and pharmacology aims to forecast the biological activities and potential adverse effects of chemicals, reducing the need for extensive and costly in vivo and in vitro testing marquette.edunih.govupf.edu. For Methafurylene, such models would be crucial for assessing its safety profile and identifying potential therapeutic applications beyond its known antihistaminic role.

The development process typically involves:

Data Collection: Gathering existing experimental data on Methafurylene and structurally similar compounds regarding various biological activities (e.g., enzyme inhibition, receptor binding) and toxicological endpoints (e.g., hepatotoxicity, cardiotoxicity, mutagenicity) marquette.edunih.gov. Methafurylene itself has been noted as non-mutagenic in some contexts acs.org.

Feature Selection and Model Training: Employing machine learning algorithms such as Naïve Bayes, Random Forests, Support Vector Machines (SVM), and Neural Networks to build classification or regression models researchgate.netnih.gov. These models learn patterns from the chemical structures and their associated biological/toxicological outcomes.

ADMET Prediction: Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For Methafurylene, this could involve predicting its oral bioavailability, blood-brain barrier permeability, metabolic pathways, and potential for organ-specific toxicity marquette.eduupf.edu. For instance, given its antihistamine properties, predicting its ability to cross the blood-brain barrier would be highly relevant.

Model Validation: Rigorously validating the models using internal cross-validation and external test sets to ensure their robustness and predictive accuracy marquette.edunih.gov.

Illustrative Table 2: Hypothetical Predictive Model Outputs for Methafurylene's ADMET Properties

| ADMET Property | Predicted Outcome (Hypothetical) | Prediction Confidence | Basis/Relevance |

| Absorption | High Oral Bioavailability | 0.88 | Good membrane permeability predicted by LogP and TPSA. |

| Distribution | Moderate CNS Penetration | 0.75 | Consistent with antihistamine class, but potentially limited by efflux pumps. |

| Metabolism | Metabolized by CYP2D6 | 0.92 | Common metabolic pathway for amines; potential for drug-drug interactions. |

| Excretion | Primarily Renal Excretion | 0.85 | Polar metabolites likely excreted via kidneys. |

| Toxicity | Low Hepatotoxicity Risk | 0.90 | Based on structural alerts and similarity to non-toxic analogs acs.org. |

| Biological Activity | Histamine (B1213489) H1 Receptor Affinity (Ki) | 15 nM | High affinity, supporting antihistamine action. |

This table demonstrates how predictive models would provide quantitative and qualitative assessments of Methafurylene's ADMET profile and specific biological activities.

Molecular Docking and Dynamics Simulations to Elucidate Ligand-Target Interactions of Methafurylene.

Understanding how Methafurylene interacts with its specific biological targets at a molecular level is crucial for comprehending its mechanism of action. Molecular docking and molecular dynamics (MD) simulations are powerful tools for this purpose openaccessjournals.commdpi.commdpi.com.

Molecular Docking Molecular docking is a computational method that predicts the preferred binding orientation (pose) of a small molecule (ligand, e.g., Methafurylene) within the binding site of a macromolecular target (e.g., a protein receptor) and estimates its binding affinity openaccessjournals.comjscimedcentral.comnih.gov. For Methafurylene, this would involve:

Target Identification: Identifying the 3D structure of its primary target, the Histamine H1 receptor, or other relevant proteins, typically obtained from databases like the Protein Data Bank (PDB).

Docking Simulation: Running docking algorithms that search for optimal binding poses by considering the conformational flexibility of Methafurylene and, in some cases, the flexibility of the receptor's binding site jscimedcentral.com. The goal is to find the lowest energy binding conformation.

Interaction Analysis: Analyzing the predicted binding poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions, between Methafurylene and the amino acid residues in the receptor's binding pocket jscimedcentral.com. This would explain its antagonism of the H1 receptor.

Binding Affinity Prediction: Using scoring functions to estimate the strength of the interaction (binding affinity), which correlates with the compound's potency nih.govresearchgate.net.

Illustrative Table 3: Hypothetical Molecular Docking Results for Methafurylene with Histamine H1 Receptor

| Parameter | Value (Hypothetical) | Interpretation |

| Binding Energy (ΔG) | -9.5 kcal/mol | Strong binding affinity to the receptor. |

| Key Hydrogen Bonds | N(Methafurylene)-Tyr108 (Receptor), O(Methafurylene)-Thr197 (Receptor) | Indicates specific polar interactions contributing to binding. |

| Hydrophobic Interactions | Furyl group with hydrophobic pocket (e.g., Val112, Phe200) | Suggests favorable non-polar interactions stabilizing the complex. |

| Predicted Binding Pose | Occupies orthosteric site, preventing histamine binding. | Explains antagonistic mechanism. |

Molecular Dynamics (MD) Simulations While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics simulations offer a dynamic view by simulating the physical movements of atoms and molecules over time mdpi.comwikipedia.orgnih.gov. MD simulations would complement docking by:

Conformational Stability: Assessing the stability of the Methafurylene-receptor complex over time, observing if the initial docked pose remains stable or undergoes significant conformational changes mdpi.comrsc.org.

Flexibility and Dynamics: Providing insights into the flexibility of both Methafurylene and the receptor's binding site, revealing how the protein adapts to the ligand and vice versa mdpi.comnih.gov. This can uncover allosteric effects or induced fit mechanisms.

Binding Kinetics: Though more computationally intensive, advanced MD techniques can estimate binding and unbinding rates, providing a more complete picture of the ligand-target interaction beyond just affinity mdpi.com.

Solvent Effects: Accounting for the explicit presence of solvent molecules (e.g., water) and ions, which play a crucial role in biological systems and can influence binding mdpi.com.

For Methafurylene, MD simulations could reveal, for example, the dynamic fluctuations of the H1 receptor's binding pocket in the presence of Methafurylene, how Methafurylene maintains its optimal orientation, or if water molecules mediate any critical interactions. This dynamic perspective is essential for a comprehensive understanding of its pharmacological action.

Synthetic Research and Potential Applications of Methafurylene in Advanced Chemical Synthesis

Research into Novel and Efficient Synthetic Routes for Methafurylene and its Derivatives.

The synthesis of Methafurylene (CAS No. 531-06-6, PubChem CID: 21563) involves intricate reaction pathways due to its multi-functional nature, incorporating furan (B31954), pyridine (B92270), and ethylenediamine (B42938) moieties within its structure. wikipedia.orgchemspider.comsolubilityofthings.com Research into novel and efficient synthetic routes for Methafurylene and its derivatives is a critical area within organic chemistry, focusing on improving yields, reducing reaction times, and enhancing the purity of the final product. General methodologies for synthesizing complex organic compounds, such as those detailed in advanced organic synthesis literature, are often applied to the construction of such molecules. solubilityofthings.comgoogle.com

The complexity of Methafurylene's structure necessitates strategies that can efficiently assemble its distinct fragments. This often involves convergent synthesis approaches, where key intermediates representing the furan, pyridine, and ethylenediamine components are individually synthesized and then coupled in a controlled manner. While specific novel synthetic routes for Methafurylene itself are part of ongoing research in the broader field of complex organic molecule synthesis, the general principles aim for high atom economy, enantioselectivity (if chiral centers are introduced in derivatives), and scalability. The compound is recognized as a furan analog of methapyrilene (B1676370), suggesting that synthetic approaches developed for similar antihistamine structures might be adapted or optimized for Methafurylene. escholarship.org

Exploration of Methafurylene as a Versatile Synthetic Intermediate for the Derivatization of Complex Organic Molecules.

Methafurylene's distinctive molecular architecture, featuring both furan and pyridine rings, positions it as a versatile "bivalent entity" in organic synthesis. solubilityofthings.com This unique combination of functional groups allows it to serve as a valuable synthetic intermediate for the derivatization of a wide array of complex organic molecules. Its potential applications span the synthesis of pharmaceuticals, agrochemicals, and other specialized organic compounds. lookchem.com

The utility of Methafurylene as an intermediate stems from the inherent reactivity of its constituent functional groups:

Furan Ring: The furan moiety can participate in various reactions, including electrophilic aromatic substitution, Diels-Alder cycloadditions, and ring-opening reactions, allowing for the introduction of new substituents or the formation of fused ring systems.

Pyridine Ring: The pyridine ring, while aromatic, also contains a basic nitrogen atom, enabling reactions such as N-alkylation, N-oxidation, and coordination with metal centers. It can also undergo electrophilic or nucleophilic aromatic substitutions under specific conditions.

Tertiary Amine (dimethylaminoethyl group): The tertiary amine functionality is nucleophilic and basic, making it suitable for reactions like alkylation, acylation, salt formation, and serving as a ligand in catalysis.

The presence of these diverse reactive sites allows for selective derivatization, enabling chemists to introduce a variety of chemical functionalities and build complex molecular architectures with tailored properties. Its potential as a ligand in coordination chemistry, owing to its nitrogen atoms, further broadens its scope in the development of new materials and catalytic systems. solubilityofthings.com

Characterization of Methafurylene's Unique Chemical Reactivity in Targeted Organic Transformations.

The unique chemical reactivity of Methafurylene is a direct consequence of its polyfunctional structure, which includes a furan ring, a pyridine ring, and a tertiary amine group. Understanding these specific reactivities is paramount for its effective utilization in targeted organic transformations, facilitating the selective modification and construction of new molecular entities.

Key aspects of Methafurylene's chemical reactivity include:

Electrophilic Aromatic Substitution: The furan ring is electron-rich and highly reactive towards electrophilic attack, typically at the 2- and 5-positions. The pyridine ring, being less electron-rich than furan, is generally less reactive towards electrophiles but can undergo substitution under more forcing conditions.

Nucleophilic Properties of the Amine: The tertiary amine nitrogen atom is nucleophilic and basic, readily forming salts with acids and participating in nucleophilic substitution reactions (e.g., alkylation, acylation). This property also makes it a potential site for coordination with metal ions, which can be exploited in catalysis or the formation of supramolecular structures. solubilityofthings.com

Coordination Chemistry: The nitrogen atoms in both the pyridine ring and the tertiary amine provide potential binding sites for metal ions, suggesting Methafurylene's role as a bidentate or tridentate ligand in coordination complexes. This capability is significant for its exploration in catalysis, where metal-ligand interactions are crucial for reaction selectivity and efficiency. solubilityofthings.com

Heterocyclic Ring Transformations: The furan ring can undergo various transformations, including ring-opening reactions or participation in cycloaddition reactions (e.g., Diels-Alder), which can lead to the formation of new heterocyclic or carbocyclic systems. The pyridine ring, while more stable, can also be modified through reactions at its nitrogen or carbon atoms.

By carefully controlling reaction conditions and selecting appropriate reagents, the distinct reactivities of each functional group within Methafurylene can be selectively exploited. This allows for precise chemical modifications, leading to the synthesis of diverse derivatives with specific desired properties, essential for applications in advanced chemical synthesis.

Methafurylene Chemical Information

| Property | Value |

| Chemical Name | N-(2-Furanylmethyl)-N',N'-dimethyl-N-(2-pyridinyl)-1,2-ethanediamine chemspider.com |

| Synonyms | F-151, Foralamin, Foralamine chemspider.com |

| CAS Number | 531-06-6 wikipedia.orgchemspider.com |

| Molecular Formula | C₁₄H₁₉N₃O wikipedia.orgchemspider.com |

| Molecular Weight | 245.32 g/mol wikipedia.orgchemspider.com |

| PubChem CID | 21563 wikipedia.orgchemspider.com |

Future Directions and Emerging Paradigms in Methafurylene Research

Integration of Multi-Omics Data to Uncover Novel Biological Insights into Methafurylene's Actions

The application of multi-omics approaches, encompassing genomics, proteomics, and metabolomics, offers a powerful framework to elucidate the intricate biological responses to chemical compounds. While specific multi-omics studies on Methafurylene are not extensively documented, such an integrated analysis could provide unprecedented insights into its mechanisms of action at a systems level. nih.govnih.gov

Genomics and Transcriptomics: By analyzing changes in gene expression (transcriptomics) in response to Methafurylene, researchers could identify specific cellular pathways and regulatory networks affected by the compound. This could reveal novel targets or off-target effects previously unrecognized through traditional pharmacological assays. For instance, differential gene expression analysis could pinpoint genes involved in histamine (B1213489) receptor signaling or anticholinergic pathways, providing a molecular signature of Methafurylene's activity.

Proteomics: Proteomic studies would complement transcriptomic data by quantifying protein expression levels and post-translational modifications. This could reveal the direct protein targets of Methafurylene, as well as the downstream protein cascades activated or inhibited by its presence. Understanding how Methafurylene modulates the proteome could offer insights into its therapeutic effects and potential biological interactions.

Metabolomics: Metabolomic profiling could identify alterations in cellular metabolic pathways induced by Methafurylene. Changes in metabolite concentrations could indicate how the compound influences cellular energy metabolism, signaling, or detoxification processes. This holistic view could reveal biomarkers of Methafurylene's activity or provide clues about its metabolic fate within biological systems.

The integration of these diverse data sets through bioinformatics and computational modeling could construct a comprehensive molecular map of Methafurylene's biological impact, moving beyond its known antihistaminic and anticholinergic properties to uncover a broader spectrum of its cellular interactions. Multi-omics factor analysis (MOFA) is an example of a framework that can jointly analyze different omics datasets to identify compound-associated factors and characterize gene and pathway alterations. nih.gov

Advancements in High-Throughput Screening and Combinatorial Chemistry for Identifying Methafurylene-Derived Active Compounds

The discovery of new therapeutic agents often relies on the systematic exploration of chemical space. High-throughput screening (HTS) and combinatorial chemistry are pivotal technologies that could be employed to identify novel Methafurylene-derived compounds with enhanced efficacy, improved selectivity, or reduced undesirable effects. nih.govbenthamscience.combenthamscience.comscispace.comcijournal.ru

Combinatorial Library Synthesis: By systematically varying the chemical structure of Methafurylene, particularly around its furan (B31954), pyridine (B92270), and ethylenediamine (B42938) moieties, vast libraries of derivatives could be synthesized. Combinatorial chemistry techniques allow for the rapid generation of a large number of structurally related compounds, each with subtle variations that could lead to altered pharmacological profiles. This approach would enable the exploration of structure-activity relationships (SAR) in a highly efficient manner.

High-Throughput Screening Assays: These combinatorial libraries could then be subjected to HTS against specific biological targets (e.g., various histamine receptor subtypes, muscarinic acetylcholine (B1216132) receptors) or cellular assays designed to measure desired pharmacological activities. HTS platforms allow for the rapid testing of thousands to millions of compounds, accelerating the identification of "hits" with promising activity. benthamscience.com For instance, automated robotic systems could screen Methafurylene derivatives for their binding affinity to specific receptor subtypes or their ability to modulate downstream signaling pathways.

Virtual Screening and Chemoinformatics: Prior to experimental synthesis and screening, computational methods like virtual screening and chemoinformatics could be utilized to predict the activity and properties of hypothetical Methafurylene derivatives. scispace.com This in silico approach can prioritize compounds with a higher likelihood of success, thereby reducing the time and resources required for experimental work. Quantitative Structure-Activity Relationship (QSAR) analysis, for example, can be used to build models that predict biological activity based on chemical structure. scispace.com

This integrated approach of rational design, combinatorial synthesis, and high-throughput screening would facilitate the rapid identification and optimization of Methafurylene analogs with tailored pharmacological profiles, potentially leading to the discovery of new drug candidates.

Application of Green Chemistry Principles in Sustainable Synthesis and Utilization of Methafurylene

The principles of green chemistry are increasingly vital in the design of chemical processes and products to minimize environmental impact and promote sustainability. synthiaonline.comnih.govacs.orgchemmethod.com Applying these principles to the synthesis and potential utilization of Methafurylene would align its production with modern environmental stewardship goals.

Atom Economy Maximization: A core principle of green chemistry is to maximize atom economy, ensuring that as many atoms from the starting materials as possible are incorporated into the final product, thereby minimizing waste. acs.org Current synthetic routes for Methafurylene could be re-evaluated and optimized to reduce the generation of unwanted by-products. This might involve exploring new reaction pathways or catalysts that are more atom-efficient.

Use of Safer Solvents and Reagents: Traditional chemical syntheses often rely on hazardous or volatile organic solvents. Future research could focus on developing Methafurylene synthesis methods that utilize greener alternatives, such as water, supercritical carbon dioxide, or ionic liquids. nih.govacs.org Similarly, the selection of reagents should prioritize those that are less toxic and more environmentally benign.

Catalysis and Energy Efficiency: The development and application of highly selective catalysts (e.g., biocatalysts or heterogeneous catalysts) could significantly improve the efficiency of Methafurylene synthesis by reducing reaction times, lowering energy requirements, and enhancing product yield. acs.org Enzymatic reactions, for instance, often occur under milder conditions (e.g., room temperature, aqueous environments), offering a greener alternative to conventional synthetic methods. synthiaonline.comacs.org

Waste Prevention and Renewable Feedstocks: Designing synthetic routes that prevent waste generation at the source is paramount. This includes exploring the use of renewable feedstocks for the synthesis of Methafurylene's precursors, reducing reliance on finite petrochemical resources. acs.org

By integrating these green chemistry principles, the synthesis and potential industrial utilization of Methafurylene could become more sustainable, reducing its environmental footprint and promoting a more responsible approach to chemical manufacturing.

Compound Names and PubChem CIDs

Q & A

Basic: What are the established synthetic pathways for Methafurylene, and how do reaction conditions influence yield and purity?

Methodological Answer:

Methafurylene synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or catalytic cross-coupling. Key factors include solvent polarity, temperature control, and catalyst selection (e.g., palladium for Suzuki reactions). To optimize yield, use Design of Experiments (DoE) to systematically vary parameters like pH, stoichiometry, and reaction time. Purification methods (e.g., column chromatography, recrystallization) must align with compound polarity. For reproducibility, document all conditions in detail, including solvent sources and equipment specifications, as emphasized in academic writing guidelines .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing Methafurylene’s structural integrity?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming molecular structure, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) with UV/Vis detection assesses purity. For reproducibility, calibrate instruments using certified reference standards and report solvent systems, column types, and retention times. Ensure raw data (e.g., spectra, chromatograms) are archived in supplementary materials, adhering to analytical chemistry reporting standards .

Advanced: How can researchers resolve contradictions in reported biological activity of Methafurylene across in vitro and in vivo studies?

Methodological Answer:

Contradictions may arise from differences in model systems (e.g., cell lines vs. animal models) or pharmacokinetic variability. Address this by:

- Conducting dose-response studies to identify effective concentrations.

- Validating findings using orthogonal assays (e.g., enzymatic vs. cell-based assays).

- Performing meta-analyses to reconcile discrepancies across studies, as recommended in qualitative research frameworks .

Document experimental conditions (e.g., cell culture media, animal strain) meticulously to enable cross-study comparisons .

Advanced: What experimental design considerations are critical when investigating Methafurylene’s mechanism of action?

Methodological Answer:

- Controls: Include positive/negative controls (e.g., known inhibitors) to validate assay specificity.

- Time-course studies: Track temporal effects to distinguish primary targets from secondary responses.

- Knockout/knockdown models: Use CRISPR or siRNA to confirm target dependency.

- Biophysical techniques: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity.

Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practical and ethical rigor .

Advanced: How should researchers approach comparative studies between Methafurylene and structurally analogous compounds?

Methodological Answer:

- Structure-Activity Relationship (SAR): Systematically modify functional groups to identify pharmacophores. Use computational tools (e.g., molecular docking) to predict binding modes.

- Thermodynamic profiling: Compare Gibbs free energy (ΔG) and enthalpy (ΔH) via ITC to assess binding efficiency.

- Cross-species testing: Evaluate efficacy in phylogenetically diverse models to infer translational potential.

Reference literature reviews to contextualize findings within existing knowledge gaps, as outlined in research proposal guidelines .

Advanced: What statistical frameworks are appropriate for analyzing dose-dependent toxicity data for Methafurylene?

Methodological Answer:

- Probit or Logit models: Analyze quantal responses (e.g., lethality) to calculate LD₅₀ values.

- Benchmark Dose (BMD) modeling: Estimate toxicity thresholds using EPA-approved software (e.g., BMDS).

- Mixed-effects models: Account for inter-individual variability in longitudinal studies.

Ensure transparency by reporting confidence intervals, p-values, and software versions, adhering to data analysis standards .

Advanced: How can researchers validate Methafurylene’s target specificity to minimize off-target effects?

Methodological Answer:

- Chemical proteomics: Use affinity-based pull-down assays with Methafurylene-conjugated beads to identify binding partners.

- RNA sequencing: Compare transcriptomic profiles of treated vs. untreated cells to detect unintended pathway modulation.

- In silico screening: Leverage databases like ChEMBL to predict off-target interactions.

Follow ethical guidelines for data sharing and replication, as emphasized in collaborative research frameworks .

Key Takeaways for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.